(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
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Overview
Description
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a fluorophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorophenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers are exploring the compound’s ability to interact with biological targets and its potential as a drug candidate .
Industry
In industry, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorophenyl and thiophene groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenylisoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
- (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
- (5-(4-Methylphenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate
Uniqueness
Compared to these similar compounds, (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 1-(thiophen-2-yl)cyclopentanecarboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 1-thiophen-2-ylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-15-7-5-14(6-8-15)17-12-16(22-25-17)13-24-19(23)20(9-1-2-10-20)18-4-3-11-26-18/h3-8,11-12H,1-2,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZDTQHKMSHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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